2-(2-Chlorophenyl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)chromen-4-one hydrochloride, commonly known as Flavopiridol, is a synthetic compound that belongs to the class of flavonoids. It is characterized by its complex structure, which includes a chromenone core with various functional groups. The molecular formula of this compound is C21H20ClN2O5, and it has a molecular weight of approximately 401.84 g/mol .
Flavopiridol was originally developed as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. It is classified under the category of antineoplastic agents and is primarily investigated for its potential in cancer therapy, particularly in hematological malignancies .
The synthesis of 2-(2-chlorophenyl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)chromen-4-one typically involves several key steps:
The molecular structure of 2-(2-chlorophenyl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)chromen-4-one can be represented using various chemical notations:
CN1CC[C@@H]([C@@H](C1)O)c2c(cc(c3c2OC(=CC3=O)c4ccccc4Cl)O)O
BIIVYFLTOXDAOV-YVEFUNNKSA-N
The compound features a chromenone backbone with multiple hydroxyl groups and a chlorine substituent, which contribute to its biological activity .
The compound undergoes various chemical reactions that are significant for its biological activity:
The mechanism by which 2-(2-chlorophenyl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)chromen-4-one exerts its effects primarily involves:
The physical properties of 2-(2-chlorophenyl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)chromen-4-one include:
Chemical properties include:
Flavopiridol has been extensively studied for its potential applications in:
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6